Superior β3-AR Selectivity Over β1- and β2-ARs in Human Recombinant Receptors
SR59230A demonstrates a clear, quantitative selectivity for the β3-adrenergic receptor over β1- and β2-AR subtypes, as measured by IC50 values in human recombinant receptor assays [1]. This selectivity profile is essential for studies aimed at isolating β3-AR-mediated effects. The ~10-fold selectivity window (40 nM vs. 408 nM) is a critical differentiator when compared to non-selective agents like propranolol [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | β3: 40 nM; β1: 408 nM; β2: 648 nM |
| Comparator Or Baseline | β1-AR (408 nM) and β2-AR (648 nM) within the same assay for SR59230A |
| Quantified Difference | 10.2-fold more selective for β3 over β1; 16.2-fold more selective for β3 over β2 |
| Conditions | Human recombinant β-adrenergic receptor subtypes |
Why This Matters
This selectivity margin is a key procurement criterion; researchers can use SR59230A at concentrations (e.g., ~100 nM) that effectively block β3-ARs while minimizing cross-reactivity with β1- and β2-ARs.
- [1] Nisoli E, et al. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes. Mol Pharmacol. 1996 Jan;49(1):7-14. View Source
